molecular formula C10H7ClN2O B8497522 1-(6-Chlorophthalazin-1-yl)ethanone

1-(6-Chlorophthalazin-1-yl)ethanone

Cat. No.: B8497522
M. Wt: 206.63 g/mol
InChI Key: RLERWPANMZJNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chlorophthalazin-1-yl)ethanone is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. It features a chlorinated phthalazine core, a privileged structure known to exhibit a range of biological activities, fused with an acetyl group. This molecular architecture makes it a valuable building block for the synthesis of more complex heterocyclic systems . Researchers utilize this compound primarily as a key intermediate in exploring new pharmacologically active molecules. The reactive chloro and acetyl substituents serve as handles for further synthetic modification, allowing for the construction of libraries of compounds for screening against various biological targets . While specific mechanistic studies on this exact molecule may be limited, its core phthalazinone scaffold is frequently found in molecules investigated for their potential to interact with enzyme families such as kinases and phosphodiesterases . As such, this compound is a versatile precursor in the development of potential therapeutic agents, particularly in oncology and central nervous system disease research. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

1-(6-chlorophthalazin-1-yl)ethanone

InChI

InChI=1S/C10H7ClN2O/c1-6(14)10-9-3-2-8(11)4-7(9)5-12-13-10/h2-5H,1H3

InChI Key

RLERWPANMZJNMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC(=CC2=CN=N1)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1 6 Chlorophthalazin 1 Yl Ethanone

Strategic Approaches to 1-(6-Chlorophthalazin-1-yl)ethanone Synthesis

The synthesis of this compound is not a trivial process and typically involves a sequence of reactions to build the heterocyclic core and introduce the desired substituents at specific positions. The strategic approaches generally focus on the initial formation of a phthalazinone precursor, which is then chemically modified.

Key Precursors in the Synthesis of Chlorophthalazine Derivatives

The foundation of chlorophthalazine synthesis lies in the accessibility of suitable starting materials that can be cyclized to form the phthalazine (B143731) core. A common and versatile precursor for phthalazinone derivatives is phthalic anhydride (B1165640) and its substituted analogs. nih.gov The reaction of phthalic anhydride with hydrazine (B178648) hydrate (B1144303), often in the presence of acetic acid, is a fundamental method for preparing phthalazinones. nih.gov

Another critical class of precursors is 2-acylbenzoic acids . These compounds can undergo cyclization with hydrazine derivatives to yield 4-substituted phthalazin-1-ones. nih.gov For the synthesis of 6-chloro-substituted phthalazines, a 4-chloro-substituted 2-acylbenzoic acid would be a logical starting point.

Furthermore, 3,1-benzoxazine-4-ones have been utilized as precursors for phthalazinone derivatives through reactions with nucleophiles like thioglycolic acid or aminopyridine. nih.gov The versatility of these precursors allows for the introduction of various substituents on the benzene (B151609) ring of the phthalazine core, which is crucial for developing a range of derivatives with diverse properties.

A summary of key precursors and their resulting phthalazine structures is presented in the table below.

PrecursorReagentResulting Core StructureReference
Phthalic AnhydrideHydrazine HydratePhthalazinone nih.gov
2-Acylbenzoic AcidsHydrazine Derivatives4-Substituted Phthalazin-1-one nih.gov
3,1-Benzoxazine-4-onesThioglycolic Acid/AminopyridineSubstituted Phthalazin-1-one nih.gov
2-Bromobenzaldehyde AcetalsLithiation, Formylation, HydrazinePhthalazine nih.gov

Reaction Pathways Leading to the this compound Core Structure

Direct synthesis of this compound is not widely documented, thus pathways are often inferred from the synthesis of analogous structures. A plausible route commences with the synthesis of a 6-chlorophthalazinone intermediate. This can be achieved by starting with a chloro-substituted phthalic anhydride or a corresponding 2-acylbenzoic acid.

Once the 6-chlorophthalazin-1(2H)-one is obtained, the next critical step is the introduction of the ethanone (B97240) (acetyl) group at the C1 position. One potential method is a Friedel-Crafts acylation reaction. youtube.comtaylorandfrancis.com This classic electrophilic aromatic substitution involves reacting the chlorophthalazine with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). youtube.comyoutube.comtu.edu.iqkhanacademy.org However, the reactivity of the phthalazine ring and the potential for side reactions must be carefully considered. The deactivating effect of the chloro substituent and the nitrogen atoms in the phthalazine ring can make Friedel-Crafts reactions challenging.

An alternative approach involves a nucleophilic acyl substitution . taylorandfrancis.commasterorganicchemistry.comlibretexts.org If a 1-halo-6-chlorophthalazine is used as a substrate, it can potentially react with a nucleophile bearing an acetyl group. For instance, reaction with the enolate of acetone (B3395972) or a related acetyl synthon could lead to the desired product.

A documented synthesis of a related compound, 1-(2-chloroquinolin-6-yl)ethanone, starts from 4-aminoacetophenone and involves several steps including iodination, a Heck coupling with ethyl acrylate, and subsequent cyclization and chlorination. chemicalbook.com This highlights the multi-step nature of synthesizing such substituted heterocycles.

Exploration of Alternative Synthetic Routes for Analogous Chlorophthalazinyl Ethanones

The synthesis of phthalazine derivatives is a rich area of research, with various methodologies being explored to generate structural diversity for applications in medicinal chemistry and materials science.

Base-Catalyzed Reaction Systems in Phthalazine Derivative Synthesis

Base-catalyzed reactions play a significant role in the synthesis and modification of phthalazine derivatives. For example, the synthesis of 2-substituted 1,2-dihydrophthalazines can be achieved through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines under basic conditions, often with a metal catalyst like FeCl3. nih.gov The use of bases like cesium carbonate (Cs2CO3) has been reported in palladium-catalyzed coupling reactions to form substituted phthalazines. nih.gov These methods offer alternative pathways to functionalize the phthalazine core under relatively mild conditions.

Aminomethylation Mannich Reactions for Related Ethanone Derivatives

The Mannich reaction is a powerful tool for the C-C bond formation and is particularly useful for the aminoalkylation of compounds containing an active hydrogen atom. youtube.com This three-component condensation reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound like a ketone. youtube.comtaylorandfrancis.com While not a direct route to this compound, the Mannich reaction is relevant for the synthesis of related ethanone derivatives. For instance, aminomethylation of acetophenones can yield bis-Mannich bases and piperidinols. youtube.com In the context of phthalazine chemistry, a Mannich-type reaction could potentially be employed to introduce an aminomethylated ethanone side chain to a pre-formed phthalazine core, which could then be further modified. The modified Mannich reaction, using substrates like 8-hydroxyquinoline, demonstrates the applicability of this reaction to nitrogen-containing heterocyclic systems. taylorandfrancis.comtu.edu.iq

Utility of Phosphorus Oxychloride and Pentachloride in Chlorophthalazine Formation

A cornerstone in the synthesis of chlorophthalazine derivatives is the conversion of phthalazinones to their corresponding 1-chlorophthalazines. This transformation is most commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) . taylorandfrancis.comresearchgate.net The reaction typically involves refluxing the phthalazinone with a mixture of POCl3 and PCl5. researchgate.net The resulting 1-chlorophthalazine (B19308) is a versatile intermediate, as the chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups at the 1-position. researchgate.net This reactivity is crucial for the synthesis of diverse phthalazine-based compounds with potential biological activities. researchgate.net

The reaction of PCl5 with water proceeds to form phosphorus oxychloride and hydrogen chloride, and with excess water, it hydrolyzes completely to phosphoric acid. libretexts.org This reactivity underscores the need for anhydrous conditions when using these reagents for chlorination.

Optimization of Synthetic Yields and Reaction Efficiencies

The optimization of synthetic yields and reaction efficiencies is a critical aspect of preparing this compound. This involves a systematic investigation of various reaction parameters for each synthetic step to maximize the output of the desired product while minimizing by-products and reaction times.

For the initial synthesis of the phthalazine core, microwave-assisted synthesis has been shown to be a green and efficient technology. tandfonline.comresearchgate.net This method can significantly accelerate reaction rates and improve yields compared to conventional heating methods. researchgate.net

In the context of the Minisci reaction for the acylation of phthalazine, several parameters can be optimized. The choice of photocatalyst, oxidant, and solvent system plays a crucial role. For the acylation of isoquinoline, a related N-heterocycle, various photocatalysts and oxidants were screened, with eosin-Y and potassium persulfate often providing good results. nih.gov The solvent system also significantly impacts the reaction efficiency, with a mixture of DMSO and water being found to be optimal in some cases. nih.gov A study on the visible light-induced dehydrazinative C–H acylation of phthalazine reported a 56% yield for the monoacylated product and a 21% yield for the diacylated product, highlighting the potential for optimization to favor the desired mono-acylation. rsc.org

The following table summarizes the optimization of conditions for a model Minisci-type acylation reaction, which could be adapted for the synthesis of this compound.

EntryPhotocatalyst (mol%)Oxidant (mmol)Solvent (mL)Time (h)Yield (%)
1Eosin-Y (2)K2S2O8 (2)DMSO (2)1245
2Eosin-Y (2)(NH4)2S2O8 (2)DMSO (2)1250
3Eosin-Y (2)K2S2O8 (2)CH3CN (2)1230
4Eosin-Y (2)K2S2O8 (2)DMSO/H2O (4:1)1256
5Rose Bengal (2)K2S2O8 (2)DMSO/H2O (4:1)1248

This table presents hypothetical optimization data for a Minisci-type acylation based on literature for similar reactions. nih.gov

For reactions involving nucleophilic substitution on a chlorophthalazine precursor, optimization would focus on the choice of solvent, temperature, and base (if required). The use of polar aprotic solvents like DMF or DMSO can facilitate such reactions. Temperature control is also critical to manage the rate of reaction and minimize the formation of side products.

Furthermore, the purification of intermediates and the final product is essential for obtaining a high-purity compound. Techniques such as column chromatography, recrystallization, and thin-layer chromatography (TLC) are routinely employed to isolate and purify the desired products. derpharmachemica.com

Chemical Reactivity and Derivatization Strategies for 1 6 Chlorophthalazin 1 Yl Ethanone

Reactivity of the Chloro Substituent and Carbonyl Group in 1-(6-Chlorophthalazin-1-yl)ethanone

The this compound molecule possesses two primary sites for chemical modification: the chlorine atom attached to the phthalazine (B143731) core and the carbonyl group of the acetyl substituent. The chlorine atom at the 6-position of the phthalazine ring is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups by displacing the chloride ion.

The carbonyl group of the ethanone (B97240) moiety offers another avenue for chemical transformations. It can undergo reactions typical of ketones, such as condensation with hydrazines to form hydrazones. This reactivity is a key step in the subsequent formation of fused heterocyclic rings. The interplay between the reactivity of the chloro substituent and the carbonyl group enables a wide array of synthetic possibilities for creating novel phthalazine derivatives.

Nucleophilic Substitution Reactions Involving the Chlorophthalazine Moiety

Nucleophilic substitution is a fundamental strategy for modifying the this compound core. The electron-withdrawing nature of the phthalazine ring system facilitates the displacement of the chloro group by various nucleophiles.

The reaction of this compound with a variety of amines and hydrazines serves as a powerful method for introducing nitrogen-containing substituents. researchgate.net These reactions typically proceed via a nucleophilic aromatic substitution mechanism, where the amine or hydrazine (B178648) acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and leading to the formation of a new carbon-nitrogen bond. This approach has been successfully employed to synthesize a range of 6-substituted phthalazine derivatives. For instance, treatment with hydrazine hydrate (B1144303) can lead to the formation of the corresponding hydrazinyl-phthalazine derivative, a key intermediate for further cyclization reactions. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant Nucleophile Product
This compound Amines 6-Amino-substituted phthalazine derivatives

Active methylene (B1212753) compounds, which possess a CH2 group flanked by two electron-withdrawing groups, can also be utilized as nucleophiles in reactions with this compound. researchgate.net The carbanion generated from the active methylene compound can displace the chloro group on the phthalazine ring. This strategy allows for the introduction of carbon-based functional groups and the extension of the carbon skeleton, providing a pathway to a diverse set of derivatives.

Annulation and Ring-Closure Reactions to Form Fused Heterocycles

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry, enabling the construction of complex polycyclic systems. wikipedia.orgnih.govias.ac.in this compound is an excellent substrate for such transformations, leading to the synthesis of various fused heterocycles with the phthalazine core.

A significant application of this compound is in the synthesis of triazolophthalazine derivatives. researchgate.net A common synthetic route involves the initial reaction of this compound with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization to furnish the triazolophthalazine ring system. ias.ac.in For example, the reaction with hydrazine hydrate can yield 1-(6-hydrazinylphthalazin-1-yl)ethanone, which upon treatment with a suitable reagent can cyclize to form a 1,2,4-triazolo[3,4-a]phthalazine derivative. researchgate.net This class of compounds has garnered interest due to its potential biological activities.

Table 2: Synthesis of a Triazolophthalazine Derivative

Starting Material Reagent Intermediate Product

The versatile reactivity of this compound also extends to the synthesis of other fused heterocyclic systems like imidazophthalazines and pyrimidinophthalazines. wikipedia.org The formation of these ring systems typically involves a multi-step sequence that begins with the reaction of the ethanone moiety. For instance, reaction with a suitable amino compound can lead to an intermediate that, upon intramolecular cyclization, can form the imidazole (B134444) ring fused to the phthalazine core. Similarly, by choosing appropriate reagents, it is possible to construct a pyrimidine (B1678525) ring fused to the phthalazine system, leading to pyrimidinophthalazine derivatives.

Creation of Acyclo C-Nucleoside Analogs

The ethanone functionality of this compound provides a reactive handle for the introduction of an acyclic sugar-like moiety, leading to the formation of acyclo C-nucleoside analogs. A plausible synthetic strategy involves the reaction of the enolate of this compound with an appropriate electrophilic derivative of a protected acyclic sugar.

One potential approach involves a Claisen-type condensation. The methyl group of the ethanone side chain can be deprotonated with a suitable base, such as lithium diisopropylamide (LDA), to form a reactive enolate. This enolate can then be reacted with an electrophilic acyclic sugar derivative. For instance, a protected polyoxygenated alkyl halide or a similar substrate could serve as the electrophile. Subsequent chemical modifications, such as reduction of the carbonyl group and deprotection, would yield the target acyclo C-nucleoside analog.

An alternative strategy could involve the initial conversion of the ethanone group into a more reactive intermediate. For example, bromination of the methyl group would yield a phenacyl bromide derivative. This intermediate can then undergo a nucleophilic substitution reaction with a suitable sugar-like nucleophile.

While direct experimental data on the synthesis of acyclo C-nucleosides from this compound is not extensively documented in publicly available literature, the synthesis of seco C-nucleosides from 1,2,4-triazole (B32235) derivatives provides a conceptual precedent. nih.gov In these syntheses, a pre-functionalized heterocyclic core is coupled with a sugar derivative to form the final product. nih.gov This general principle can be adapted to the phthalazine system, highlighting the potential of this compound as a valuable starting material in this field.

Functional Group Transformations and Modifications of the Ethanone Side Chain

The ethanone side chain of this compound is amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with potentially novel biological activities. These modifications can alter the compound's steric and electronic properties, influencing its interaction with biological targets.

Key transformations of the ethanone side chain include reactions involving the carbonyl group and the adjacent methyl group.

Reactions at the Carbonyl Group:

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new chiral center and a hydroxyl group that can serve as a hydrogen bond donor, potentially altering the compound's binding properties.

Grignard and Organolithium Reactions: The addition of Grignard reagents or organolithium compounds to the carbonyl group allows for the introduction of a variety of alkyl, aryl, or other organic substituents. This leads to the formation of tertiary alcohols and significantly increases the structural diversity of the resulting products.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction. This allows for the introduction of a double bond, which can be further functionalized, for example, through hydrogenation or epoxidation.

Reductive Amination: The carbonyl group can be transformed into an amine through reductive amination. This involves the initial formation of an imine or enamine, followed by reduction. This introduces a basic nitrogen atom, which can have a profound impact on the compound's physicochemical properties and biological activity.

Reactions at the α-Methyl Group:

Halogenation: The methyl group can be halogenated, typically under acidic or basic conditions, to introduce one or more halogen atoms. The resulting α-halo ketone is a versatile intermediate for various nucleophilic substitution reactions.

Aldol (B89426) Condensation: The enolate of this compound can participate in aldol condensation reactions with various aldehydes and ketones. This C-C bond-forming reaction allows for the construction of more complex molecular architectures.

Mannich Reaction: The Mannich reaction, involving an amine, formaldehyde, and the enolizable ketone, can be employed to introduce an aminomethyl group at the α-position.

The derivatization of the ethanone side chain offers a powerful tool for modulating the properties of this compound, paving the way for the discovery of new therapeutic agents.

Spectroscopic Elucidation and Structural Confirmation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Interpretation

A ¹H NMR spectrum for 1-(6-Chlorophthalazin-1-yl)ethanone would be expected to show distinct signals for the protons of the acetyl group and the protons on the phthalazine (B143731) ring system. The methyl protons (CH₃) of the ethanone (B97240) group would likely appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons on the chlorinated benzene (B151609) portion of the phthalazine ring would appear as a complex pattern of doublets or multiplets, with their specific chemical shifts and coupling constants determined by their position relative to the chlorine atom and the fused heterocyclic ring. The single proton on the pyridazine (B1198779) part of the phthalazine ring would also have a characteristic chemical shift.

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ethanone group would be easily identifiable by its characteristic downfield chemical shift (typically in the 190-220 ppm range). The methyl carbon would appear far upfield. The various carbon atoms of the aromatic and heteroaromatic rings would generate a series of signals in the aromatic region (approximately 120-150 ppm), with the carbon atom bonded to the chlorine atom showing a shift influenced by the halogen's electronegativity.

Insights from Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretch of the ketone group, typically appearing in the region of 1680-1715 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic rings and the methyl group, C=N and C=C stretching vibrations from the phthalazine ring system, and a C-Cl stretching vibration at a lower wavenumber.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be employed to determine the compound's exact molecular weight and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₁₀H₇ClN₂O). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+2 peak at approximately one-third the intensity of the M⁺ peak). Common fragmentation pathways would likely involve the loss of the acetyl group (•CH₃CO) or the methyl radical (•CH₃), leading to significant fragment ions that could be used to piece together the molecular structure.

Advanced Spectroscopic Techniques for Isomeric and Stereochemical Differentiation

While this compound does not possess a stereocenter, advanced spectroscopic techniques could be crucial for distinguishing it from its isomers, such as 1-(7-chlorophthalazin-1-yl)ethanone or other positional isomers. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the precise connectivity of the atoms within the phthalazine ring system, thereby verifying the substitution pattern.

Computational Chemistry and Molecular Modeling of 1 6 Chlorophthalazin 1 Yl Ethanone and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules, which in turn dictate their reactivity and interaction capabilities. ias.ac.inpreprints.org For phthalazine (B143731) derivatives, these calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. ias.ac.inmdpi.comosti.gov

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. osti.gov In the case of 1-(6-Chlorophthalazin-1-yl)ethanone, the presence of the electron-withdrawing chloro group and the acetyl moiety, in conjunction with the nitrogen atoms in the phthalazine ring, significantly influences the electronic landscape of the molecule.

Table 1: Representative Quantum Chemical Parameters for Phthalazine Derivatives (Illustrative)

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Phthalazine-6.58-1.235.354.21
Phthalazone-7.12-1.565.563.89
Phthalhydrazide-6.98-1.455.532.97

Note: This table is illustrative and based on data from related phthalazine derivatives to demonstrate the type of information obtained from quantum chemical calculations. osti.gov The exact values for this compound would require specific calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design.

Derivatives of the phthalazine scaffold have been investigated as inhibitors of various enzymes. A notable example is the exploration of chlorophthalazinyl-containing compounds as inhibitors of Sphingosine-1-Phosphate Lyase (S1PL). S1PL is a key enzyme in sphingolipid metabolism, and its inhibition has therapeutic potential in autoimmune diseases and other conditions. nih.govmedchemexpress.eu

Molecular docking studies of these inhibitors with S1PL reveal key interactions within the enzyme's active site. nih.gov Although a specific docking study for this compound is not published, a closely related compound, (R)-6-(4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl)nicotinonitrile, has been identified as a potent S1PL inhibitor. Docking simulations of such compounds typically show that the chlorophthalazine moiety can form crucial interactions, such as pi-pi stacking with aromatic residues (e.g., tyrosine or phenylalanine) and hydrogen bonds with polar residues in the active site. The chlorine atom can also participate in halogen bonding, further stabilizing the ligand-protein complex.

The biological activity of a molecule is highly dependent on its three-dimensional conformation. fiveable.melibretexts.org Conformational analysis aims to identify the stable low-energy conformations of a molecule that are likely to be biologically relevant. imperial.ac.uklumenlearning.com For this compound, rotation around the single bond connecting the ethanone (B97240) group to the phthalazine ring is a key conformational variable.

Computational methods can predict the preferred orientation of the acetyl group relative to the phthalazine ring system. This conformation will influence how the molecule fits into a binding pocket. Docking algorithms explore various conformations of the ligand within the receptor's active site to predict the most favorable binding mode. The predicted binding mode highlights the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Virtual Screening Methodologies for Identifying Potent Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.netnih.gov This method can be either structure-based or ligand-based.

For the this compound scaffold, a structure-based virtual screening approach could be employed if the three-dimensional structure of a relevant biological target is known. In this workflow, a library of compounds would be docked into the active site of the target protein, and the compounds would be ranked based on their predicted binding affinity or docking score. frontiersin.orgresearchgate.net This allows for the prioritization of a smaller, more manageable set of compounds for experimental testing.

Alternatively, a ligand-based virtual screening approach could be used. This involves searching for molecules that are structurally similar to a known active compound. For example, if this compound were found to have desirable activity, its structure could be used as a query to search for commercially available or synthetically accessible analogs with potentially improved potency or pharmacokinetic properties.

Table 2: A Generalized Virtual Screening Workflow

StepDescription
1. Target Selection and Preparation Identification and preparation of the 3D structure of the biological target (e.g., an enzyme).
2. Compound Library Preparation Generation of 3D conformations for a large collection of small molecules.
3. Molecular Docking Docking of the compound library into the active site of the target protein.
4. Scoring and Ranking Ranking of the compounds based on their predicted binding affinity (docking score).
5. Hit Selection and Experimental Validation Selection of the top-ranked compounds for purchase or synthesis and subsequent biological testing.

Molecular Dynamics Simulations for Dynamic Interaction Studies

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com MD simulations can be used to assess the stability of a predicted binding pose from a docking study and to investigate the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

Structure Activity Relationship Sar Investigations of 1 6 Chlorophthalazin 1 Yl Ethanone Analogs

Correlating Structural Modifications of the Phthalazine (B143731) Core with Biological Activities

The phthalazine nucleus itself is a key pharmacophore, but its biological activity can be significantly modulated by the presence, position, and nature of substituents on the bicyclic ring system. osf.io For analogs of 1-(6-Chlorophthalazin-1-yl)ethanone, the chlorine atom at the 6-position is an important feature. SAR studies on related heterocyclic compounds have shown that halogen substituents can enhance biological affinity for various targets. mdpi.com

A critical position for substitution on the phthalazine core is the 4-position. Research into phthalazine-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, has revealed that introducing a chloro group at the 4-position markedly increases inhibitory activity. tandfonline.com This enhancement is often attributed to the increased lipophilicity conferred by the chloro group, which can improve cell membrane permeability and hydrophobic interactions within the target's binding site. tandfonline.com

For instance, in a series of biarylurea-based phthalazine derivatives designed as VEGFR-2 inhibitors, analogs with a 4-chloro substituent on the phthalazine core consistently demonstrated superior potency compared to their unsubstituted or 4-methyl counterparts. tandfonline.com This highlights a clear SAR trend where halogenation of the phthalazine ring is a key strategy for improving the biological activity of this class of compounds.

Table 1: Effect of Phthalazine Core Substitution on VEGFR-2 Inhibition
Compound SeriesSubstitution at Position 4Relative VEGFR-2 Inhibitory ActivityReference
Biarylurea-phthalazines-H (unsubstituted)Moderate tandfonline.com
Biarylurea-phthalazines-CH₃Moderate tandfonline.com
Biarylurea-phthalazines-ClHigh tandfonline.com

Impact of Substituents on the Ethaneone Moiety on Biological Activities

The ethanone (B97240) group at the 1-position of this compound is a versatile chemical handle for introducing a wide array of functional groups, significantly influencing the compound's biological activity. While direct modifications of the methyl ketone are possible, a common synthetic strategy involves using related precursors, such as esters, which are then converted into hydrazides. These hydrazides serve as key intermediates for generating a diverse library of analogs, particularly hydrazones. nih.govrsc.org

Hydrazones (containing the -NHN=CH- moiety) are a well-established class of bioactive compounds with a broad spectrum of activities, including antimicrobial, anticonvulsant, and anticancer effects. nih.gov By condensing the hydrazide precursor (derived from the 1-position) with various aldehydes, researchers have created phthalazine-hydrazone hybrids. The nature of the substituent on the aldehyde-derived portion of the hydrazone plays a critical role in determining the potency and spectrum of activity. nih.govresearchgate.net

For example, studies have shown that different aromatic and heterocyclic aldehydes can be used to generate hydrazone derivatives with potent cytotoxicity against various cancer cell lines. nih.gov The electronic properties and steric bulk of the substituents on the aromatic ring of the hydrazone can fine-tune the compound's interaction with its biological target.

Another successful strategy involves replacing the entire ethanone moiety with larger, more complex side chains designed to interact with specific biological targets. In the context of kinase inhibition, linking biarylamide or biarylurea moieties to the 1-position of the phthalazine core has yielded potent VEGFR-2 inhibitors. nih.govtandfonline.comekb.eg These large substituents can form extensive hydrogen bond networks and hydrophobic interactions within the ATP-binding pocket of the kinase, leading to high-affinity inhibition. The choice of linker (e.g., amino vs. ether) and the substitution pattern on the terminal aryl ring are critical for optimizing activity. nih.gov

Table 2: Biological Activities of Analogs Modified at the 1-Position
Modification at Position 1Resulting MoietyObserved Biological ActivityReference
Condensation of corresponding hydrazide with aldehydesHydrazoneAnticancer, Antimicrobial nih.govresearchgate.net
Linkage via amino or ether bridgeBiarylureaPotent VEGFR-2 Inhibition, Anticancer nih.govtandfonline.com
Linkage via amino or ether bridgeBiarylamideAnticancer ekb.eg
Coupling of corresponding hydrazide with amino acidsDipeptideAnticancer (Cytotoxicity) nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of medicinal chemistry. The differential interaction of enantiomers (non-superimposable mirror images) with chiral biological targets like enzymes and receptors can lead to significant differences in their pharmacological activity, potency, and toxicity.

In the context of this compound and its closely related analogs, the literature does not extensively focus on stereochemical SAR. Many of the reported high-potency derivatives, such as those incorporating planar biarylurea or hydrazone moieties, are achiral. nih.govnih.gov However, the potential for introducing chirality exists, particularly through modifications of the side chain at the 1-position.

For instance, if the ethanone moiety were to be reduced to an alcohol or if chiral amino acids were incorporated into the side chain, a stereocenter would be created. The biological activity of the resulting R- and S-enantiomers would likely differ. While specific studies on the stereoisomers of this compound analogs are scarce, the general principles of stereopharmacology suggest that the development of enantiomerically pure phthalazine derivatives could lead to compounds with improved selectivity and therapeutic indices. Future research could explore the enantioselective synthesis and differential biological evaluation of chiral phthalazine analogs to unlock more potent and specific therapeutic agents. researchgate.net

Design Principles for Novel Phthalazine-Based Research Compounds

Based on the available SAR data, several key design principles can be formulated for the development of novel and potent research compounds based on the this compound scaffold.

Core Halogenation: The presence of a chlorine atom at the 6-position is a common feature in active analogs. Furthermore, the introduction of a chlorine atom at the 4-position of the phthalazine ring has been shown to be a highly effective strategy for boosting activity, particularly for VEGFR-2 inhibition. This suggests that poly-halogenated phthalazine cores are promising starting points. tandfonline.com

Functionalization at the 1-Position: The 1-position is the primary site for introducing diversity and tailoring the molecule for specific biological targets.

Kinase Inhibitors: For designing kinase inhibitors like those targeting VEGFR-2, the 1-position should be appended with larger moieties capable of forming key hydrogen bonds and hydrophobic interactions. Biarylurea and biarylamide scaffolds have proven highly effective. nih.govtandfonline.com

Broad-Spectrum Bioactivity: To explore other activities such as anticancer or antimicrobial effects, the conversion of the 1-position substituent into a hydrazide, followed by condensation to form a library of hydrazones, is a validated and fruitful approach. nih.govnih.gov

Molecular Hybridization: Combining the phthalazine scaffold with other known pharmacophores is a rational design strategy. For example, linking the phthalazine core to other heterocyclic systems, such as thiazoles, can generate hybrid molecules with potentially synergistic or novel biological activities. nih.gov

By adhering to these principles, medicinal chemists can rationally design and synthesize new generations of phthalazine-based compounds with enhanced potency, selectivity, and potential for therapeutic application.

Mechanistic Studies of Biological Activities Associated with 1 6 Chlorophthalazin 1 Yl Ethanone Derivatives

Inhibition of Sphingosine-1-Phosphate Lyase (S1PL) by Chlorophthalazine Derivatives

Derivatives of chlorophthalazine have been investigated as inhibitors of Sphingosine-1-Phosphate Lyase (S1PL), an enzyme crucial for the irreversible degradation of the signaling lipid sphingosine-1-phosphate (S1P). nih.govnih.gov The regulation of S1P levels is vital for numerous cellular processes, and S1PL inhibition has emerged as a potential therapeutic strategy for autoimmune disorders. nih.govnih.gov

Enzymatic Assay Methodologies for S1PL Activity Measurement

The measurement of S1PL activity is fundamental to identifying and characterizing its inhibitors. A variety of assay methodologies have been developed for this purpose. nih.govresearchgate.netnih.govsigmaaldrich.comwikipedia.org

A common approach involves the use of fluorescently labeled substrates. nih.gov For instance, an assay utilizing an ω-labeled BODIPY–sphingosine 1-phosphate substrate allows for the fluorescent detection of the aldehyde product via High-Performance Liquid Chromatography (HPLC). nih.gov This method offers advantages over older techniques that used radioactive substrates, which are more cumbersome and hazardous. nih.gov The reaction is typically initiated by adding cell extracts containing the S1PL enzyme to a buffered solution containing the substrate and essential cofactors like pyridoxal (B1214274) 5'-phosphate. nih.govnih.gov The reaction progress can be monitored over time to ensure linearity. nih.govnih.gov

Another method employs a C17-dihydrosphingosine-1-phosphate (C17-Sa1P) substrate, which is degraded by S1PL to produce pentadecanal. nih.gov The resulting aldehyde can be derivatized to enhance its sensitivity for quantitative analysis by HPLC with fluorescence detection. nih.gov The conditions for these assays, including substrate concentration, protein amount, and reaction time, are optimized to ensure maximal and reliable reaction rates. nih.govnih.gov

Key Components of a Typical S1PL Enzymatic Assay:

ComponentPurposeReference
Substrate Molecule acted upon by S1PL (e.g., BODIPY-S1P, C17-Sa1P). nih.govnih.gov
Enzyme Source Purified S1PL or cell/tissue extracts containing the enzyme. nih.govresearchgate.net
Buffer Maintains a stable pH for optimal enzyme activity. nih.govnih.gov
Pyridoxal 5'-phosphate (PLP) Essential cofactor for the S1PL-catalyzed reaction. nih.govnih.govnih.gov
Detection Method Quantifies the product of the enzymatic reaction (e.g., HPLC with fluorescence). nih.govnih.gov

Concentration-Dependent Inhibition and IC50 Value Determination in Cell Lines

To evaluate the potency of potential inhibitors, researchers determine their half-maximal inhibitory concentration (IC50). nih.govresearchgate.netazurebiosystems.comaltogenlabs.com This value represents the concentration of an inhibitor required to reduce the activity of a specific biological target, such as an enzyme, by 50%. nih.gov

The determination of IC50 values is typically performed using in vitro cell-based assays. researchgate.netazurebiosystems.com Cells are treated with a range of concentrations of the inhibitor compound. azurebiosystems.com Following an incubation period, the activity of the target enzyme or a relevant cellular process is measured. researchgate.net The results are then plotted on a dose-response curve, from which the IC50 value can be calculated. nih.govresearchgate.net Various software programs, such as GraphPad Prism, are commonly used for this analysis. nih.gov

For S1PL inhibitors, cell lines that overexpress the enzyme can be particularly useful for these studies. nih.gov The effectiveness of inhibitors like FTY720 and 4-deoxypyridoxine (B1198617) (DOP) has been demonstrated by observing a significant decrease in the production of the enzymatic product in such cell lines. nih.gov

Characterization of Binding Mechanisms to Purified Enzymes

Understanding how an inhibitor binds to its target enzyme is crucial for drug design and optimization. For S1PL, inhibitors can interact with the active site or allosteric sites. The binding of inhibitors to respiratory complex I, for example, is known in considerable detail, where inhibitors can occupy and block the ubiquinone-binding sites in the active site and its access pathway. nih.gov Some inhibitors may require metabolic activation to become effective. nih.gov The interaction of inhibitors with the enzyme can be influenced by the presence of cofactors like pyridoxal 5'-phosphate (PLP). proquest.com In some cases, studies have shown that certain compounds may not directly inhibit the enzyme in cell-free systems but demonstrate activity in cell-based assays, suggesting a more complex mechanism of action within the cellular environment. proquest.com

Investigation of Other Reported Biological Activities (e.g., Antitumor, Antimicrobial) at a Mechanistic Level

Beyond S1PL inhibition, derivatives of 1-(6-Chlorophthalazin-1-yl)ethanone and related phthalazine (B143731) compounds have been explored for other biological activities, notably as antitumor and antimicrobial agents. nih.govtandfonline.combeilstein-journals.orgnih.govnih.gov

Cellular Mechanism of Action Studies (e.g., Apoptosis Induction)

A significant focus of antitumor studies on phthalazine derivatives has been their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govwaocp.orgresearchgate.net The deregulation of apoptosis is a key characteristic of cancer, making apoptosis-inducing agents valuable as potential cancer therapeutics. researchgate.net

Studies have shown that certain phthalazine derivatives can induce apoptosis in various cancer cell lines, including breast cancer and melanoma. nih.govwaocp.orgnih.gov The induction of apoptosis is often measured using techniques like flow cytometry to detect markers such as annexin (B1180172) V and propidium (B1200493) iodide staining, as well as by analyzing DNA fragmentation. waocp.orgnih.gov

In some cases, the pro-apoptotic activity of these derivatives is linked to the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (B108866) (GSH), leading to a redox imbalance that pushes cancer cells toward cell death. nih.gov The activation of the mitochondrial apoptosis pathway has also been identified as a mechanism for some of these compounds. nih.gov Furthermore, some quinoline-based hydrazide derivatives have been shown to induce cell cycle arrest at the G1 phase by up-regulating the p27kip1 protein. mdpi.com

Inhibition of Specific Enzymes or Receptors (e.g., VEGFR2 inhibition)

Another important antitumor mechanism for phthalazine derivatives is the inhibition of specific enzymes or receptors that are critical for tumor growth and survival. tandfonline.comnih.govdovepress.commdpi.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. mdpi.com

Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2. nih.govdovepress.comnih.govrsc.org The inhibitory activity is typically quantified by determining the IC50 values in enzymatic assays. nih.govrsc.org For example, certain novel phthalazine derivatives have shown high to low inhibitory activity against VEGFR-2, with IC50 values in the micromolar range. nih.gov Some of these compounds have demonstrated potency comparable to or even better than established VEGFR-2 inhibitors like Sorafenib (B1663141). mdpi.comnih.gov

In addition to VEGFR-2, some phthalazine-based compounds have also been found to inhibit other kinases involved in cancer, such as Epidermal Growth Factor Receptor (EGFR) and PARP-1. tandfonline.comresearchgate.netnih.gov The ability to target multiple oncogenic pathways is a desirable characteristic for anticancer drugs as it may lead to higher potency and a lower likelihood of developing drug resistance. nih.gov

Examples of IC50 Values for Phthalazine Derivatives against VEGFR-2:

CompoundIC50 (µM)Reference
Derivative 2g0.148 nih.govrsc.org
Derivative 4a0.196 nih.govrsc.org
Derivative 5b0.331 nih.govrsc.org
Derivative 3a0.375 nih.govrsc.org
Derivative 5a0.548 nih.govrsc.org
Derivative 3c0.892 nih.govrsc.org

The antimicrobial mechanism of some heterocyclic compounds involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs), which are involved in cell wall synthesis. nih.gov For instance, certain cephalosporins act by binding to PBP3. nih.gov While the direct antimicrobial mechanisms of this compound derivatives are less detailed in the provided context, the general strategy of targeting essential microbial enzymes is a well-established approach in antimicrobial drug discovery. beilstein-journals.orgnih.govnih.govnih.gov

Biochemical Pathways Affected by the Compounds

Research into the biological activities of phthalazinone derivatives has elucidated their impact on several critical biochemical pathways. These compounds have been shown to interfere with cancer progression, viral replication, and metabolic processes through various mechanisms.

Inhibition of Signal Transduction Pathways in Cancer

Phthalazinone derivatives have demonstrated significant potential as anticancer agents by targeting key components of signal transduction pathways that are often dysregulated in cancer.

One of the primary mechanisms identified is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Some phthalazinone compounds have been found to be potent PARP-1 inhibitors, with one derivative exhibiting an IC50 value of 97 nM, which is more potent than the clinical PARP inhibitor Olaparib (IC50 = 139 nM). osf.io By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.

Furthermore, certain phthalazine-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov One such derivative, compound 12b , exhibited potent VEGFR2 inhibition by 95.2% with an IC50 value of 17.8 μM, surpassing the efficacy of the known inhibitor sorafenib in the same study. nih.gov The inhibition of VEGFR-2 blocks the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis. Molecular docking studies have further illuminated the interaction of these derivatives with the VEGFR2 protein, showing a strong binding affinity with a binding energy of -10.66 kcal/mol. nih.govresearchgate.net

Another important signaling pathway targeted by phthalazinone derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specific oxadiazol-phthalazinone derivatives have been shown to reduce the concentration of MAPK, which is involved in cell proliferation, differentiation, and survival. nih.gov

The table below summarizes the inhibitory activity of selected phthalazinone derivatives on key signaling proteins.

Compound/Derivative ClassTarget ProteinIC50 ValueReference
Phthalazinone derivativePARP-197 nM osf.io
Phthalazine-based derivative (12b )VEGFR217.8 µM nih.gov
Oxadiazol-phthalazinone derivativesMAPKConcentration Reduction nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A significant aspect of the anticancer activity of phthalazinone derivatives is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

Studies have shown that treatment with certain phthalazinone derivatives leads to a significant increase in the expression of the tumor suppressor protein p53. nih.gov p53 plays a central role in orchestrating the cellular response to DNA damage, and its activation can trigger apoptosis. In line with this, these derivatives also increase the expression of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov For instance, treatment of HCT-116 cells with compound 12b induced apoptosis by 21.7-fold. nih.gov

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest. Some derivatives have been observed to downregulate the expression of cyclin-dependent kinase 1 (cdk1), a crucial regulator of the G2/M phase of the cell cycle. nih.gov By inhibiting cdk1, these compounds prevent cancer cells from progressing through mitosis, thereby inhibiting their proliferation. For example, one oxadiazol-phthalazinone derivative was found to downregulate the expression of cdk1, an effect attributed in part to a four-fold elevation in p53 levels. nih.gov Another study showed that compound 12b arrested cell proliferation at the S-phase in HCT-116 cells. nih.gov

The pro-apoptotic and cell cycle arrest activities of selected phthalazinone derivatives are highlighted in the table below.

Compound/Derivative ClassEffectTarget Cell LineFold Induction/ChangeReference
Phthalazine-based derivative (12b )Apoptosis InductionHCT-11621.7-fold nih.gov
Oxadiazol-phthalazinone derivativep53 ExpressionHepG24-fold elevation nih.gov
Oxadiazol-phthalazinone derivativecdk1 ExpressionHepG2Downregulation nih.gov
Phthalazine-based derivative (12b )Cell Cycle ArrestHCT-116S-phase arrest nih.gov

Other Affected Biochemical Pathways

The biological activities of phthalazinone derivatives extend beyond cancer-related pathways.

Recent research has identified phthalazinone derivatives as potent inhibitors of the rabies virus (RABV) replication complex. nih.gov In silico docking and in vitro experiments have demonstrated that these compounds directly target the viral replication machinery, thereby inhibiting viral infection. nih.gov This discovery opens up new avenues for the development of antiviral therapies against rabies and potentially other lyssaviruses.

In the context of metabolic diseases, N-substituted phthalazinone acetamides have been identified as modulators of glucose uptake. osf.io One lead compound from this class was found to increase glucose uptake with an EC50 of 0.07 ± 0.02 μM in differentiated skeletal muscle cells in the presence of insulin, suggesting a potential role in the management of diabetes. osf.io

Furthermore, some phthalazinone derivatives act as inhibitors of topoisomerase II (Topo II), an enzyme that plays a critical role in DNA replication and chromosome segregation. nih.gov By inhibiting Topo II, these compounds can introduce DNA strand breaks, ultimately leading to cell death.

The diverse biochemical pathways affected by phthalazinone derivatives are summarized below.

Derivative ClassAffected Pathway/TargetBiological EffectReference
Phthalazinone derivativesRabies Virus Replication ComplexInhibition of viral infection nih.gov
N-Substituted phthalazinone acetamidesGlucose UptakeEnhancement of glucose uptake osf.io
Oxadiazol-phthalazinone derivativesTopoisomerase IIInhibition of enzyme activity nih.gov

Future Research Directions and Unanswered Questions

Development of Advanced Synthetic Strategies for Complex 1-(6-Chlorophthalazin-1-yl)ethanone Derivatives

The core structure of this compound presents a versatile foundation for the synthesis of more intricate and potentially more effective derivatives. Future synthetic efforts will likely concentrate on creating novel analogues with enhanced pharmacological profiles. Researchers are exploring various synthetic pathways, such as the azide method for peptide synthesis, which has been shown to produce higher yields and minimize racemization, to create new phthalazinone compounds. nih.gov The development of efficient and cost-effective techniques for synthesizing these complex molecules is a primary objective. researchgate.net This involves not only the refinement of existing reactions but also the innovation of new methodologies to introduce diverse functional groups onto the phthalazine (B143731) core, allowing for a systematic exploration of the structure-activity relationship (SAR).

Deeper Mechanistic Understanding of Biological Target Interactions

While phthalazine derivatives have been identified as inhibitors of various biological targets, a detailed understanding of their mechanism of action at a molecular level remains a critical area for further research. Elucidating the precise interactions between compounds like this compound and their biological targets is essential for rational drug design. nih.gov Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target protein. springernature.com This information, combined with computational modeling and biochemical assays, can reveal the key binding interactions and guide the design of next-generation inhibitors with improved potency and selectivity. A deeper mechanistic insight will also help in understanding and potentially mitigating off-target effects. nih.gov

Exploration of Novel Biological Targets for Phthalazine Scaffolds

The phthalazine scaffold has demonstrated a remarkable ability to interact with a diverse array of biological targets, including but not limited to PARP, EGFR, VEGFR-2, and Aurora kinases. researchgate.net This versatility suggests that there are likely other, as-yet-unidentified biological targets for this class of compounds. Future research will involve screening this compound and its derivatives against a wider range of cellular targets to uncover new therapeutic opportunities. osf.io Phenotypic screening, where the effect of a compound on cellular behavior is observed without a preconceived target, can be a powerful approach to identify novel mechanisms of action and new therapeutic indications for phthalazine-based compounds. nih.gov For instance, a recent study identified a novel phthalazine scaffold that inhibits the TGFβ pathway through a non-receptor-kinase mechanism, highlighting the potential for discovering new druggable pathways. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of phthalazine derivatives is no exception. nih.gov These computational tools can be employed at various stages of the drug development pipeline, from identifying novel drug targets to designing new molecules with desired properties. mdpi.com

Predict Biological Activity: ML models can be trained on existing data to predict the biological activity of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the phthalazine scaffold, optimized for specific biological targets and desired pharmacokinetic properties. springernature.commdpi.com

Optimize Lead Compounds: AI can facilitate the exploration of the chemical space around a lead compound to suggest modifications that could enhance its efficacy and reduce potential toxicity. springernature.com

High-Throughput Virtual Screening: AI and ML can accelerate the screening of large compound libraries to identify potential hits against a specific target. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 1-(6-Chlorophthalazin-1-yl)ethanone, and how can reaction efficiency be optimized?

Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized phthalazine scaffold. For example, analogous chlorinated ethanones (e.g., 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone) are synthesized via reflux with glacial acetic acid and ZnCl₂ as a catalyst . Optimization strategies:

  • Catalyst selection : Lewis acids like ZnCl₂ enhance electrophilic substitution.
  • Solvent choice : Polar aprotic solvents (DMF, ethanol) improve solubility of intermediates.
  • Temperature control : Reflux conditions (~80–100°C) balance reaction rate and byproduct suppression.
    Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures are common) .

Q. What safety protocols are critical when handling chlorinated ethanone derivatives?

Chlorinated compounds like this compound require stringent safety measures:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 4-chlorobenzyl chloride derivatives).
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Q. How should researchers characterize this compound spectroscopically?

Standard characterization includes:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons near chlorine at δ 7.5–8.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ peaks).
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and C-Cl bonds (~550–850 cm1^{-1}) .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atom enhances electrophilicity at the phthalazine ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance may reduce yields. Strategies:

  • Ligand selection : Bulky ligands (XPhos) improve catalytic efficiency.
  • Solvent/base optimization : Use DMF with Cs₂CO₃ for deprotonation .
    Contradictions in reactivity may arise from competing substitution pathways, requiring DFT calculations to map transition states .

Q. What computational methods are suitable for predicting thermodynamic properties (e.g., boiling points) of this compound?

Leverage databases like NIST Chemistry WebBook for analogous compounds (e.g., 1-(4-fluorophenyl)ethanone has TboilT_{\text{boil}} ~469 K) . Computational tools:

  • COSMO-RS : Predicts solubility and phase behavior.
  • Gaussian software : Calculates Gibbs free energy and enthalpy of formation.
    Validate predictions against experimental DSC/TGA data .

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms bond lengths, angles, and chlorine positioning. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply anisotropic displacement parameters for heavy atoms (Cl, O).
    Discrepancies in unit cell parameters may indicate polymorphism or solvent inclusion .

Q. What strategies mitigate contradictions in biological activity data for chlorinated ethanones?

Variability in antimicrobial assays (e.g., for 6-(5-chloro-8-hydroxynaphthalene-2-yl) derivatives) arises from:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Dose-response curves : Use IC50_{50} values normalized to positive controls (e.g., ampicillin).
    Mechanistic studies (e.g., molecular docking) can identify target proteins (e.g., DNA gyrase) .

Methodological Challenges and Solutions

Q. How should researchers address low yields in multi-step syntheses?

  • Intermediate purification : Column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts.
  • Reaction monitoring : In situ IR or 1H^1H NMR tracks key intermediates (e.g., enolates).
  • Scale-up adjustments : Reduce reaction time via microwave-assisted synthesis .

Q. What analytical techniques differentiate regioisomers or tautomeric forms?

  • 2D NMR (NOESY, HSQC) : Correlates spatial proximity of protons/carbons.
  • X-ray crystallography : Resolves tautomeric equilibria (e.g., keto-enol forms).
  • DFT calculations : Predicts relative stability of isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.